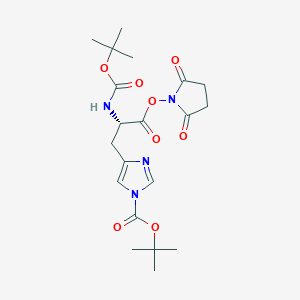

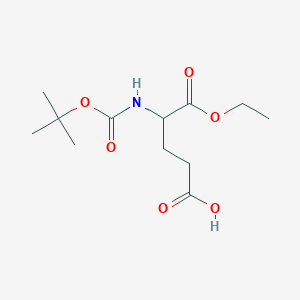

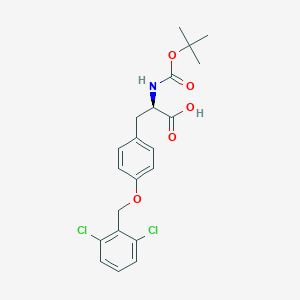

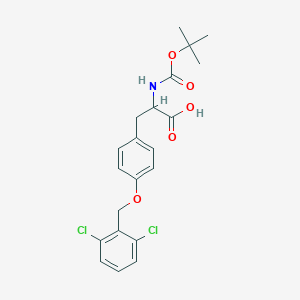

O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine

Overview

Description

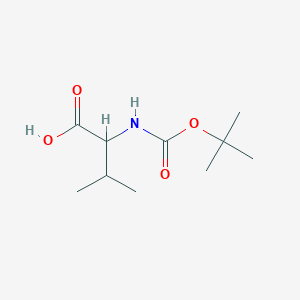

O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine (O-DCBT) is a synthetic amino acid derivative that is used in a variety of scientific research applications. It is a highly versatile molecule that has been used in a variety of biochemical and physiological studies due to its unique properties. O-DCBT is a powerful and useful tool that has been used to investigate a variety of biological processes.

Scientific Research Applications

Reactivity and Peptide Synthesis

One research avenue explores the reactivity and suitability of tert-butoxycarbonyl (Boc)-protected amino acid analogs for peptide synthesis. For instance, Kim et al. (1998) examined the use of N-(tert-Butoxycarbonyl)-O-(dimethylthiophosphono)-L-tyrosine as an intermediate in the synthesis of thiophosphotyrosine-containing peptides, highlighting its application in both solid and solution phase peptide synthesis using Boc chemistry (Kim, Choi, & Lee, 1998). This demonstrates the compound's utility in facilitating the construction of peptides with specific functional groups, enhancing the versatility of peptide-based therapeutics and research tools.

Modification of Amino Acids

Another significant application involves the modification of tyrosine and other phenolic amino acids to improve their reactivity or to introduce protective groups. Pozdnev (2004) discussed the tert-butoxycarbonylation of tyrosine using di-tert-butyl pyrocarbonate, a method for obtaining N-tert-butoxycarbonyl (Boc) derivatives of tyrosine, which is crucial for peptide synthesis and modification (Pozdnev, 2004). This process highlights the importance of such modifications in the synthesis of complex peptides and proteins for research and therapeutic use.

Pharmaceutical Intermediates and Imaging Agents

Further, the synthesis of precursors for imaging agents used in positron emission tomography (PET) represents another critical application. Chun-yan and Shen-de (2011) synthesized precursors for O-(2-fluoroethyl)-L-tyrosine (FET), used in PET for tumor imaging, demonstrating the compound's role in developing diagnostic tools (Chun-yan & Shen-de, 2011). Such research contributes to the advancement of medical imaging and provides new avenues for the detection and monitoring of diseases.

Mechanism of Action

Target of Action

It is known that this compound is a derivative of l-tyrosine, a key amino acid involved in protein synthesis . The tert-butoxycarbonyl (Boc) group is commonly used to protect the nitrogen atoms of amino acids during peptide synthesis .

Mode of Action

The boc group in the compound can be removed via certain chemical reactions, revealing the active amino acid for interaction with its targets .

Pharmacokinetics

The compound’s molecular weight of 4403 g/mol could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Action Environment

It’s worth noting that the compound has a melting point of 133-135 °c , which could potentially affect its stability under certain conditions.

properties

IUPAC Name |

3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODHIGHXRDNRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40298-71-3 | |

| Record name | L-Tyrosine, O-((2,6-dichlorophenyl)methyl)-N-((1,1-dimethylethoxy)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040298713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334369 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Tyrosine, O-[(2,6-dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-[(tert-butoxy)carbonyl]-O-[(2,6-dichlorophenyl)methyl]-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.